molecular formula C15H10ClN3O3 B3014288 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate CAS No. 385400-33-9

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate

Cat. No. B3014288
M. Wt: 315.71
InChI Key: NCFAIXJHSVMMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate” is a chemical compound. It’s structurally similar to “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate”, which has a molecular formula of C10H9N3O3 .


Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .

Scientific Research Applications

Crystal Structure Analysis

Research on related esters and benzotriazine compounds reveals intricate details about their crystal structures. For instance, studies on various 4-(aroylhydrazinyl)-3-nitrobenzoates and 3-aryl-1,2,4-benzotriazine-6-carboxylates have provided insights into molecular interactions, such as hydrogen bonding and π-π stacking interactions, which play a crucial role in forming their crystal structures (Cortés et al., 2013).

Synthesis and Biological Evaluation

Another study focused on synthesizing new compounds containing the benzotriazinone ring system, which are intermediates for preparing biologically active substances. These substances were evaluated for their molecular docking as potential antibacterial and anticancer agents, demonstrating the importance of such compounds in drug discovery (Rayes et al., 2019).

Degradation Mechanisms

The degradation of 3-amino-1,2,3-benzotriazin-4-one and related compounds in different conditions has been studied, revealing mechanisms through which these compounds decompose. Such studies are vital for understanding the stability and environmental impact of these compounds (Gibson & Green, 1965).

Magnetic and Optical Properties

The stable radicals derived from benzotriazine structures have been explored for their magnetic properties, offering insights into their potential use in materials science and electronic applications. The characterization and study of such radicals, like the "super stable" 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, highlight their unique properties and applications (Constantinides et al., 2011).

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFAIXJHSVMMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate

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